molecular formula C19H18N2O6 B12825626 Benzylxoycarbonyl-L-proline 4-nitrophenyl ester

Benzylxoycarbonyl-L-proline 4-nitrophenyl ester

Cat. No.: B12825626
M. Wt: 370.4 g/mol
InChI Key: GXUFIJVKXYWCAO-QGZVFWFLSA-N
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Description

Benzylxoycarbonyl-L-proline 4-nitrophenyl ester is a chemical compound with the molecular formula C19H18N2O6 and a molecular weight of 370.36 g/mol . It is often used in organic synthesis and biochemical research due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzylxoycarbonyl-L-proline 4-nitrophenyl ester typically involves the esterification of Benzylxoycarbonyl-L-proline with 4-nitrophenol. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of more efficient mixing and temperature control systems to ensure consistent product quality. The purification process may involve recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Benzylxoycarbonyl-L-proline 4-nitrophenyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic aqueous solutions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcohol solvent.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products

    Hydrolysis: Benzylxoycarbonyl-L-proline and 4-nitrophenol.

    Reduction: Benzylxoycarbonyl-L-proline 4-aminophenyl ester.

    Substitution: Benzylxoycarbonyl-L-proline amides.

Mechanism of Action

The mechanism of action of Benzylxoycarbonyl-L-proline 4-nitrophenyl ester involves its reactivity towards nucleophiles and its ability to undergo hydrolysis and reduction reactions. The ester bond is susceptible to nucleophilic attack, leading to the formation of various derivatives. The nitro group can be reduced to an amino group, which can further participate in biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzylxoycarbonyl-L-proline 4-nitrophenyl ester is unique due to its combination of a protected amino acid (Benzylxoycarbonyl-L-proline) and a reactive ester group (4-nitrophenyl ester). This dual functionality makes it a versatile reagent in organic synthesis and biochemical research .

Properties

Molecular Formula

C19H18N2O6

Molecular Weight

370.4 g/mol

IUPAC Name

1-O-benzyl 2-O-(4-nitrophenyl) (2R)-pyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C19H18N2O6/c22-18(27-16-10-8-15(9-11-16)21(24)25)17-7-4-12-20(17)19(23)26-13-14-5-2-1-3-6-14/h1-3,5-6,8-11,17H,4,7,12-13H2/t17-/m1/s1

InChI Key

GXUFIJVKXYWCAO-QGZVFWFLSA-N

Isomeric SMILES

C1C[C@@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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